Ethyl (chloromethyl)(trifluoromethyl)phosphinate
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Overview
Description
Ethyl (chloromethyl)(trifluoromethyl)phosphinate is an organophosphorus compound characterized by the presence of ethyl, chloromethyl, and trifluoromethyl groups attached to a phosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (chloromethyl)(trifluoromethyl)phosphinate typically involves the reaction of ethyl phosphinate with chloromethyl and trifluoromethyl reagents. One common method is the addition of ethyl phosphinate to alkenes and alkynes under thermal radical conditions with azobisisobutyronitrile (AIBN) as the initiator, resulting in good yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity reagents to achieve consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (chloromethyl)(trifluoromethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
Ethyl (chloromethyl)(trifluoromethyl)phosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphine oxides and other derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (chloromethyl)(trifluoromethyl)phosphinate involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate biological pathways and exert specific effects depending on the target.
Comparison with Similar Compounds
Similar Compounds
Ethyl phosphinate: Lacks the chloromethyl and trifluoromethyl groups, resulting in different reactivity and applications.
Chloromethyl phosphinate: Contains the chloromethyl group but lacks the trifluoromethyl group, leading to variations in chemical properties.
Trifluoromethyl phosphinate:
Uniqueness
Ethyl (chloromethyl)(trifluoromethyl)phosphinate is unique due to the combination of ethyl, chloromethyl, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
111727-30-1 |
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Molecular Formula |
C4H7ClF3O2P |
Molecular Weight |
210.52 g/mol |
IUPAC Name |
1-[chloromethyl(trifluoromethyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C4H7ClF3O2P/c1-2-10-11(9,3-5)4(6,7)8/h2-3H2,1H3 |
InChI Key |
LEDRWHZFCQSYJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCl)C(F)(F)F |
Origin of Product |
United States |
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